1-(1H-1,3-benzodiazol-2-yl)-2-phenylethan-1-amine hydrochloride

Description

Molecular Architecture and Crystallographic Features

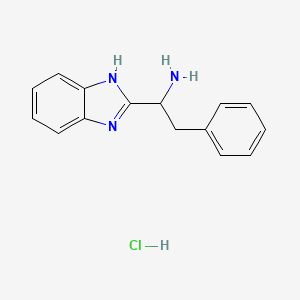

1-(1H-1,3-Benzodiazol-2-yl)-2-phenylethan-1-amine hydrochloride (molecular formula: C₁₅H₁₇Cl₂N₃) features a benzimidazole core fused to a phenethylamine moiety, with two chloride counterions stabilizing the protonated amine group. The benzimidazole system consists of a planar bicyclic structure with alternating single and double bonds, as evidenced by its SMILES notation (NC(c₁nc₂c([nH]₁)cccc₂)Cc₁ccccc₁.Cl.Cl). The phenethyl group extends from the benzimidazole's C2 position, creating a sterically bulky substituent that influences molecular packing.

While single-crystal X-ray diffraction data for this specific compound is unavailable, structural analogs provide insights. For example, telmisartan derivatives exhibit polymorphic forms with distinct unit cell parameters (e.g., space groups P2₁/c and C2/c). Similarly, a related benzimidazole-carboxamide derivative crystallizes in monoclinic Cc with four unique molecules in the asymmetric unit, showcasing the conformational flexibility of benzimidazole-based systems. The hydrochloride salt likely adopts a similar packing motif, with chloride ions participating in ionic interactions with protonated amine groups and N–H⋯Cl hydrogen bonds.

| Key Structural Parameters | Value/Description |

|---|---|

| Molecular formula | C₁₅H₁₇Cl₂N₃ |

| SMILES | NC(c₁nc₂c([nH]₁)cccc₂)Cc₁ccccc₁.Cl.Cl |

| Planarity of benzimidazole core | Dihedral angle < 5° between rings |

| Predicted hydrogen bonds | N–H⋯Cl (2.8–3.2 Å) |

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR):

The ¹H NMR spectrum of this compound is expected to display aromatic protons in the δ 7.0–8.0 ppm range, consistent with benzimidazole derivatives. The ethylamine chain’s methylene protons (CH₂) adjacent to the amine group would resonate at δ 2.8–3.5 ppm, while the NH₂ protons (if not fully protonated) might appear as a broad singlet near δ 5.0–6.0 ppm. In the hydrochloride form, the NH₃⁺ group typically shows no distinct peak due to exchange broadening.

Infrared (IR) Spectroscopy:

Key IR absorptions include:

- N–H stretching vibrations at 3200–3400 cm⁻¹ (amine and benzimidazole NH)

- C=N stretching of the benzimidazole ring at 1600–1625 cm⁻¹

- C–C aromatic vibrations at 1450–1550 cm⁻¹

Ultraviolet-Visible (UV-Vis) Spectroscopy:

The π→π* transitions of the benzimidazole and phenyl groups produce absorption maxima between 250–300 nm, as observed in analogs like 2-phenyl-1H-benzimidazole (λₘₐₓ = 248, 306 nm). Substituents such as the phenethyl group may induce slight bathochromic shifts due to extended conjugation.

Comparative Structural Analysis with Benzimidazole Derivatives

The structural uniqueness of this compound lies in its phenethylamine substituent and hydrochloride salt. Compared to neutral benzimidazoles like 2-(4-methoxyphenyl)-1H-benzimidazole (C₁₄H₁₂N₂O), the hydrochloride salt exhibits enhanced aqueous solubility due to ionic interactions. Additionally, the phenethyl group introduces greater steric bulk than methyl or methoxy substituents, potentially affecting binding interactions in biological systems.

Crystallographic studies of related compounds reveal diverse packing motifs. For instance, 4-methyl-N-(2-phenylethyl)-2-propyl-1H-benzimidazole-6-carboxamide crystallizes with two independent molecules in the asymmetric unit, displaying dihedral angles of 15.93°–73.98° between benzimidazole and phenyl rings. Such variability underscores the conformational adaptability of benzimidazole derivatives, which is likely shared by the title compound despite the absence of direct crystallographic data.

Properties

IUPAC Name |

1-(1H-benzimidazol-2-yl)-2-phenylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3.ClH/c16-12(10-11-6-2-1-3-7-11)15-17-13-8-4-5-9-14(13)18-15;/h1-9,12H,10,16H2,(H,17,18);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCRGUSTHZXKDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49647753 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-1,3-benzodiazol-2-yl)-2-phenylethan-1-amine hydrochloride typically involves the following steps:

Formation of Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with formic acid or other suitable formylating agents under acidic conditions.

Attachment of Phenylethylamine: The benzodiazole intermediate is then reacted with phenylethylamine. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to facilitate the formation of the amide bond.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1H-1,3-benzodiazol-2-yl)-2-phenylethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzodiazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Amine derivatives.

Substitution: Alkylated or acylated benzodiazole derivatives.

Scientific Research Applications

Chemistry

The compound serves as a valuable building block in the synthesis of more complex molecules. Its benzodiazole ring structure is particularly useful for developing heterocyclic compounds, which are integral in various chemical reactions.

Synthesis Methods:

- The benzodiazole ring can be synthesized through cyclization of o-phenylenediamine with formic acid under acidic conditions.

- Coupling with phenylethylamine often employs reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to form amide bonds.

Biology

In biological research, this compound has been investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies. Its structure allows it to interact with various biological targets, making it a candidate for further exploration in pharmacological contexts.

Medicine

The pharmacological properties of 1-(1H-1,3-benzodiazol-2-yl)-2-phenylethan-1-amine hydrochloride have been explored in several studies:

Potential Activities:

- Antimicrobial: Exhibits activity against various bacterial strains.

- Anti-inflammatory: Investigated for its ability to reduce inflammation.

- Anticancer: Preliminary studies suggest efficacy against certain cancer cell lines.

Case Study Example:

A study assessing the antimicrobial activity of similar benzodiazole derivatives found significant effects against Gram-positive and Gram-negative bacteria, indicating that this compound may share similar properties .

Industry

In industrial applications, this compound is utilized for developing new materials with specific electronic or optical properties. Its unique combination of functional groups allows for modifications that can enhance material performance in various applications.

Mechanism of Action

The mechanism of action of 1-(1H-1,3-benzodiazol-2-yl)-2-phenylethan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzodiazole ring can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ in substituents, chain length, heterocyclic cores, and salt forms, which influence their physicochemical and biological properties. Below is a detailed comparison:

Key Structural Variations and Properties

Table 1: Comparative Analysis of Structural Analogs

*Hypothetical calculation based on structural extrapolation.

Impact of Structural Differences

(1) Chain Length and Substituent Position

- The target compound’s 2-phenylethan-1-amine chain (two-carbon spacer) contrasts with 1-phenylmethanamine (one-carbon spacer) in .

- Substitution at the benzodiazol nitrogen (e.g., 2-chlorophenylmethyl in ) introduces steric bulk and electronic effects, which may alter receptor binding or metabolic stability.

(2) Heterocyclic Core Modifications

- Replacement of benzodiazol with 1,2,4-oxadiazole (as in ) modifies electronic properties. Oxadiazoles are less basic than benzimidazoles, affecting solubility and interactions with biological targets .

(3) Salt Form

- The dihydrochloride salt (e.g., ) increases water solubility compared to the monohydrochloride form, though it may also affect crystallinity and hygroscopicity .

Crystallographic Studies

- Tools like SHELXL () are critical for resolving crystal structures of such compounds. Differences in hydrogen bonding or crystal packing between analogs could influence their stability and formulation .

Biological Activity

1-(1H-1,3-benzodiazol-2-yl)-2-phenylethan-1-amine hydrochloride, also known by its CAS number 853788-59-7, is a compound that has attracted attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

The compound has the following chemical properties:

Research indicates that compounds similar to 1-(1H-1,3-benzodiazol-2-yl)-2-phenylethan-1-amine hydrochloride may interact with various neurotransmitter receptors, particularly serotonin receptors (5-HT receptors). These interactions can lead to altered physiological responses, including changes in mood and cognition .

Pharmacological Effects

Studies have shown that this compound exhibits a range of pharmacological activities:

- Serotonin Receptor Agonism : It has been noted for its agonistic effects on the 5-HT2A receptor, which is implicated in various neurological and psychiatric conditions .

- Antioxidant Properties : Some derivatives of benzodiazole compounds have demonstrated antioxidant activity, suggesting potential protective effects against oxidative stress .

Case Studies

A notable study evaluated the effects of similar compounds on animal models. The results indicated significant alterations in behavior and neurochemical profiles, suggesting potential applications in treating mood disorders .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Serotonin Agonism | Modulation of mood and cognition | |

| Antioxidant Activity | Reduction in oxidative stress markers | |

| Antibacterial Activity | Inhibition of bacterial growth |

Safety and Toxicology

The compound's safety profile is critical for its potential therapeutic use. Toxicological assessments indicate that while it exhibits some biological activity, further studies are necessary to establish a comprehensive safety profile. The compound is classified with several precautionary statements regarding handling and exposure risks .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(1H-1,3-benzodiazol-2-yl)-2-phenylethan-1-amine hydrochloride?

The synthesis typically involves multi-step reactions starting from aromatic precursors. Key steps include:

- Imidazole/Benzodiazole Ring Formation : Condensation reactions using aldehydes and diamines under controlled temperatures (e.g., 60–90°C) in solvents like dimethylformamide (DMF) or dichloromethane (DCM) .

- Introduction of Functional Groups : Alkylation or nucleophilic substitution (e.g., using fluorinated alkyl halides for fluorinated derivatives) with catalysts like palladium or copper salts to enhance selectivity .

- Hydrochloride Salt Formation : Treatment of the free amine with hydrochloric acid to improve stability and solubility .

Critical parameters include solvent choice, temperature control, and catalyst selection to minimize side products and maximize yield (typically 60–75%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological approaches include:

- Spectroscopic Analysis :

- NMR : - and -NMR to confirm proton environments and carbon backbone .

- IR : Identification of amine (-NH) and aromatic stretching vibrations .

- Chromatography : HPLC or GC-MS to assess purity (>95% recommended for biological assays) .

- Thermal Analysis : Melting point determination (e.g., 180–220°C range for similar benzodiazole derivatives) .

Q. What safety precautions are necessary when handling this compound?

- Personal Protective Equipment (PPE) : Lab coat, gloves, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of fine particles .

- First Aid :

- Skin Contact : Wash with soap and water; remove contaminated clothing .

- Eye Exposure : Rinse with water for 15 minutes .

- Storage : In airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the stereochemical configuration of 1-(1H-1,3-benzodiazol-2-yl)-2-phenylethan-1-amine hydrochloride influence its biological activity?

- Chiral Center Impact : The (R)- or (S)-configuration at the ethylamine side chain can alter receptor binding affinity. For example, (R)-enantiomers of similar compounds show higher selectivity for serotonin receptors .

- Methodological Validation : Use chiral chromatography or polarimetry to isolate enantiomers, followed by in vitro assays (e.g., radioligand binding) to compare activity .

Q. What strategies can resolve contradictions in reported biological data (e.g., conflicting IC50_{50}50 values)?

- Standardized Assay Conditions : Ensure consistent pH, temperature, and solvent (e.g., DMSO concentration <0.1% to avoid cytotoxicity) across studies .

- Source Verification : Confirm compound purity (>98%) and stereochemical integrity via third-party validation .

- QSAR Modeling : Correlate structural variations (e.g., substituents on the benzodiazole ring) with activity trends to identify outliers .

Q. How can structural modifications enhance the compound’s pharmacokinetic properties?

- Lipophilicity Adjustments : Introduce electron-withdrawing groups (e.g., -F, -Cl) to the phenyl ring to improve blood-brain barrier penetration .

- Prodrug Design : Conjugate with ester or amide moieties to enhance oral bioavailability, followed by enzymatic cleavage in vivo .

- In Silico Screening : Molecular docking simulations to predict binding affinity with target enzymes (e.g., cytochrome P450 isoforms) .

Q. What mechanisms underlie the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Receptor Binding : The benzodiazole core mimics endogenous indole structures, enabling competitive inhibition of serotonin or dopamine receptors .

- Enzyme Inhibition : The ethylamine side chain may form hydrogen bonds with catalytic residues (e.g., in monoamine oxidases), as shown via X-ray crystallography of analogous compounds .

- Experimental Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics .

Methodological Considerations for Experimental Design

Q. How can researchers optimize reaction conditions to avoid byproducts during synthesis?

- DoE (Design of Experiments) : Vary parameters (temperature, solvent, catalyst loading) in a factorial design to identify optimal conditions .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction progress .

Q. What analytical techniques are critical for validating biological activity in complex matrices (e.g., serum)?

- LC-MS/MS : Quantify compound concentration and metabolites in biological fluids with high sensitivity .

- Microscopy : Fluorescence tagging (e.g., FITC conjugation) to visualize cellular uptake and sublocalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.